molecular formula C18H17ClN6OS B12144371 N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12144371
M. Wt: 400.9 g/mol
InChI Key: NLKQRIRRDJDJIY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS RN 618880-39-0) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyrazin-2-yl group at position 5. The triazole ring is linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 4-chloro-2-methylphenyl group . This structure combines aromatic, heterocyclic, and alkyl components, conferring unique physicochemical and biological properties. The compound’s molecular formula is C₁₉H₁₇ClN₆OS, with a monoisotopic mass of 428.0814 Da and an average mass of 428.89 Da . Its synthesis likely involves S-alkylation of triazole-3-thiol precursors or cycloaddition reactions, as seen in analogous compounds (e.g., 1,3-dipolar cycloaddition in , Scheme 1 in ) .

Properties

Molecular Formula

C18H17ClN6OS

Molecular Weight

400.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17ClN6OS/c1-3-8-25-17(15-10-20-6-7-21-15)23-24-18(25)27-11-16(26)22-14-5-4-13(19)9-12(14)2/h3-7,9-10H,1,8,11H2,2H3,(H,22,26)

InChI Key

NLKQRIRRDJDJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (Triazole Positions 4 & 5) Acetamide Substituent Key Differences vs. Target Compound Reference ID
N-(4-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl (4), Pyrazin-2-yl (5) 4-Chloro-2-methylphenyl Ethyl vs. allyl at position 4
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Ethyl (4), Thiophen-2-yl (5) 4-Fluorophenyl Thiophene vs. pyrazine; fluorophenyl vs. chloro-methylphenyl
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl (4), Pyridin-2-yl (5) 4-Chloro-2-methoxy-5-methylphenyl Pyridine vs. pyrazine; methoxy/methyl additions
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide 4-Chlorophenyl (4), p-Tolylaminomethyl (5) Unsubstituted phenyl Bulky aminomethyl group; absence of pyrazine

Key Observations :

  • Allyl vs.
  • Heteroaromatic Rings at Position 5 : Pyrazine (target) introduces two nitrogen atoms, enabling stronger hydrogen bonding and π-π stacking vs. thiophene () or pyridine (). This could enhance target selectivity in enzyme inhibition .
  • Acetamide Substituents : The 4-chloro-2-methylphenyl group in the target compound balances lipophilicity (Cl, CH₃) and steric effects, whereas derivatives with methoxy () or fluorine () substituents may alter solubility and metabolic stability .

Key Findings :

  • The pyrazine ring in the target compound may confer superior anti-exudative or antiproliferative activity compared to furan or thiophene analogues due to enhanced electronic interactions .
  • The allyl group’s unsaturated bond could increase metabolic stability relative to ethyl or methyl groups, as seen in improved pharmacokinetics of allyl-containing drugs .

Physicochemical Properties

  • Lipophilicity (LogP) : Estimated LogP for the target compound is ~3.5 (allyl and chloro groups increase hydrophobicity vs. ethyl or methoxy derivatives) .
  • Solubility : Moderate aqueous solubility due to the pyrazine nitrogen and acetamide carbonyl, though lower than methoxy-substituted analogues () .

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